(E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide
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Description
(E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.316. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Enantioselective Catalysis
- Asymmetric Electrophilic α-Amidoalkylation : Research by Wanner, E. Wadenstorfer, and A. Kärtner (1991) demonstrates the use of related piperidine derivatives in the diastereoselective synthesis of enantiomerically pure 2-substituted piperidines, highlighting the compound's role in asymmetric synthesis (Wanner, Wadenstorfer, & Kärtner, 1991).
Synthesis of Heterocyclic Compounds
- Novel Dihydropyrimidinone Derivatives : A study by Bhat et al. (2018) on the synthesis of enaminones leading to dihydropyrimidinone derivatives containing piperazine/morpholine moiety showcases the potential of using related structures in the synthesis of heterocyclic compounds with potential pharmacological applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Development of Catalytic Agents
- Enantioselective Lewis Basic Catalysts : Research by Zhouyu Wang et al. (2006) explores the development of highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, using piperazine-2-carboxylic acid derived N-formamides. This study demonstrates the compound's relevance in catalysis and asymmetric reaction processes (Wang et al., 2006).
Synthesis and Evaluation of Bioactive Compounds
- Anti-Acetylcholinesterase Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives synthesized and evaluated by Sugimoto et al. (1990) for their anti-acetylcholinesterase activity further underline the utility of piperidine derivatives in the development of bioactive compounds with potential therapeutic applications (Sugimoto et al., 1990).
Fluorescence Studies
- Synthesis and Fluorescence Properties : The study by McAdam et al. (2004) on the synthesis of new enaminenaphthalimides, including piperidine derivatives, and their strong fluorescence properties, showcases the compound's application in the development of fluorescent materials and probes (McAdam, Morgan, Murray, Robinson, & Simpson, 2004).
Properties
IUPAC Name |
(E)-N-(4-piperidin-1-ylbut-2-ynyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-8-13(16)14-9-4-7-12-15-10-5-3-6-11-15/h2,8H,3,5-6,9-12H2,1H3,(H,14,16)/b8-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDITSDVAVJAIK-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.